
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H9BrN2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-isopropyl-1H-pyrrole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-1-isopropyl-1H-pyrrole-2-carbonitrile derivative .
Applications De Recherche Scientifique
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrrole-2-carbonitrile: A closely related compound with similar chemical properties but lacking the isopropyl group.
1H-Pyrazole, 4-bromo-: Another brominated heterocycle with different electronic and steric properties due to the pyrazole ring.
4-Bromo-1H-pyrrole-2-carboxamide: A derivative with an amide group instead of a nitrile, leading to different reactivity and applications.
Uniqueness
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the bromine and isopropyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H9BrN2 |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
4-bromo-1-propan-2-ylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H9BrN2/c1-6(2)11-5-7(9)3-8(11)4-10/h3,5-6H,1-2H3 |
Clé InChI |
QKFNUFGCDVJHNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=C1C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



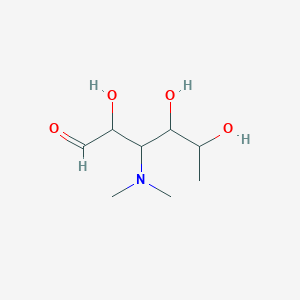


![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)
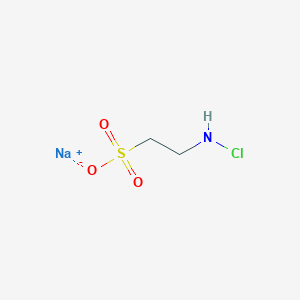
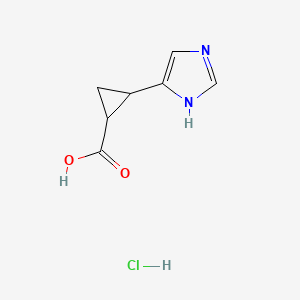
![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)
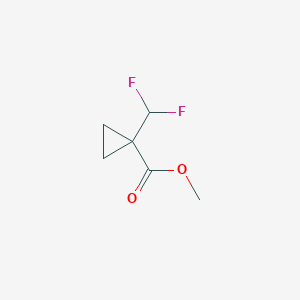

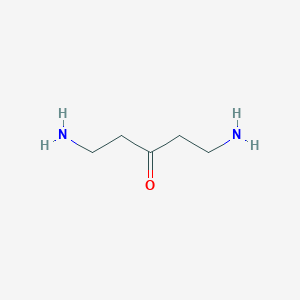
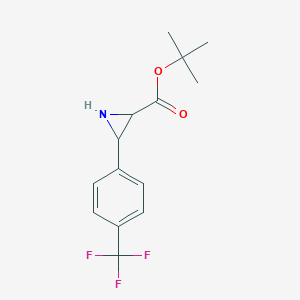
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
